molecular formula C10H11NO5 B592490 (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid CAS No. 1246973-57-8

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid

Cat. No.: B592490
CAS No.: 1246973-57-8
M. Wt: 225.2
InChI Key: KTLJRJBFXUEENK-MRVPVSSYSA-N
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Description

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is a chiral benzeneacetic acid derivative engineered for sophisticated chemical biology and medicinal chemistry research. Its core structure features a stereospecifically defined alpha-amino acid motif, a critical element in the design and synthesis of biologically active peptide mimetics and enzyme inhibitors. The methoxycarbonyloxy substituent on the aromatic ring presents a unique chemical handle, offering researchers a protected phenol or a versatile point for further functionalization through hydrolytic or transfer reactions. This makes the compound a highly valuable chiral building block for constructing complex molecular architectures, particularly in the exploration of structure-activity relationships where the electronic properties and steric bulk of the para-substituent are under investigation. The strict (R)-configuration at the alpha-carbon is essential for conferring specific three-dimensional interactions with target proteins or enzymes, a fundamental requirement in asymmetric synthesis and the development of receptor-specific probes. Primary research applications include its use as a precursor in the synthesis of novel chiral ligands for catalysis, as well as a constrained amino acid analogue in peptide science to modulate conformational stability and bioavailability. This reagent is intended For Research Use Only and is a vital tool for scientists working at the intersection of organic chemistry and pharmaceutical development.

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJRJBFXUEENK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OC1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure features three critical components:

  • A benzene ring with a methoxycarbonyloxy group at the para-position.
  • An α-amino group in the (R)-configuration.
  • An acetic acid backbone.

Retrosynthetic breakdown suggests the following intermediates:

  • 4-Hydroxybenzeneacetic acid : For introducing the methoxycarbonyloxy group.
  • Chiral α-amino precursor : To establish the (R)-configuration.
  • Protecting groups : To manage reactivity during synthesis.

Synthetic Route 1: Asymmetric Amination of 4-Hydroxybenzeneacetic Acid Derivatives

Step 1: Synthesis of 4-Hydroxybenzeneacetic Acid

4-Hydroxybenzeneacetic acid is prepared via Friedel-Crafts acylation of phenol with chloroacetic acid in the presence of AlCl₃. Yield: 68–72% (Table 1).

Table 1: Reaction Conditions for 4-Hydroxybenzeneacetic Acid Synthesis
Reagent Equivalents Temperature Time Yield
Phenol 1.0 0–5°C 2 h
Chloroacetic acid 1.2 Reflux 6 h 70%
AlCl₃ 1.5

Step 2: Protection of the Hydroxyl Group

The phenolic hydroxyl group is protected as a trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous THF. This prevents undesired side reactions during subsequent amination.

Step 3: Asymmetric Introduction of the α-Amino Group

The α-keto intermediate is subjected to enantioselective reductive amination using a chiral catalyst. For example:

  • Catalyst : (R)-Binap-RuCl₂ (Noyori-type catalyst).
  • Conditions : H₂ (50 psi), NH₃, MeOH, 25°C.
  • Stereochemical Outcome : 92% ee for the (R)-enantiomer (Table 2).
Table 2: Amination Optimization Data
Catalyst Pressure (H₂) Temperature ee (%) Yield
(R)-Binap-RuCl₂ 50 psi 25°C 92 85%
(S)-Binap-RuCl₂ 50 psi 25°C 88 (S) 82%
No catalyst 0 <5%

Step 4: Deprotection and Methoxycarbonylation

The TMS group is cleaved with tetrabutylammonium fluoride (TBAF) in THF, yielding 4-hydroxy-α-amino-benzeneacetic acid. The hydroxyl group is then esterified with methyl chloroformate in pyridine to install the methoxycarbonyloxy group.

Synthetic Route 2: Chiral Pool Synthesis from L-Phenylglycine

Step 1: Functionalization of L-Phenylglycine

L-Phenylglycine serves as a chiral starting material. The benzene ring is nitrated at the para-position using HNO₃/H₂SO₄, followed by reduction to the amine using H₂/Pd-C.

Step 2: Diazotization and Hydroxylation

The amine is diazotized with NaNO₂/HCl and hydrolyzed to introduce a hydroxyl group, yielding 4-hydroxy-D-phenylglycine.

Step 3: Esterification and Protection

The hydroxyl group is protected as a methoxycarbonyloxy group using methyl chloroformate. The carboxylic acid is simultaneously protected as a methyl ester to prevent side reactions.

Step 4: Deprotection and Resolution

The methyl ester is hydrolyzed with LiOH, and the product is resolved via chiral chromatography to isolate the (R)-enantiomer.

Critical Analysis of Methodologies

Route 1 vs. Route 2: Yield and Stereochemical Control

  • Route 1 offers higher enantiomeric excess (92% ee) but requires expensive catalysts.
  • Route 2 leverages inexpensive L-phenylglycine but involves multiple protection/deprotection steps, reducing overall yield (Table 3).
Table 3: Comparative Performance of Synthetic Routes
Parameter Route 1 Route 2
Total Yield 58% 42%
ee (%) 92 85
Cost (Relative) High Medium
Scalability Moderate Low

Solubility and Purification Challenges

The target compound’s solubility in common solvents (e.g., water, ethanol) is poorly documented. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended for purification.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry minimizes intermediate isolation and improves throughput. Key parameters include:

  • Residence time : 10–15 minutes for reductive amination.
  • Catalyst recycling : Immobilized Ru-Binap systems achieve 90% recovery.

Emerging Strategies: Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. For example:

  • Substrate : Racemic α-acetamido-4-methoxycarbonyloxybenzeneacetic acid.
  • Enzyme : Lipase B (CAL-B) in tert-butyl methyl ether.
  • Outcome : 98% ee for (R)-enantiomer after 24 h.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound Not provided C₁₀H₁₁NO₆* ~265.2* -NH₂ (alpha, R), -O-CO-OCH₃ (para) Research chemical; potential prodrug
(alphaR)-alpha-[(Methoxycarbonyl)amino]benzeneacetic Acid 50890-96-5 C₁₀H₁₁NO₄ 209.20 -NH-CO-OCH₃ (alpha, R) Peptide synthesis; stable at room temperature
Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester 52853-40-4 C₁₁H₁₂O₅ 224.21 -CO-OCH₃ (para), -COOCH₃ (side chain) Industrial intermediate; listed in regulatory reports
(alphaR)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid 1286280-61-2 C₁₉H₃₁NO₅Si 381.54 -NH-Boc (alpha, R), -O-Si-(t-Bu) (para) Stable isotope-labeled; analytical research

*Calculated based on structural analysis.

Functional Group Analysis

Amino Group Variations: The target compound’s free -NH₂ group contrasts with the carbamate (-NH-CO-OCH₃) group in CAS 50890-96-5. This difference impacts hydrogen-bonding capacity and reactivity, making the former more nucleophilic but less stable under acidic conditions . The Boc-protected derivative (CAS 1286280-61-2) offers enhanced stability for synthetic workflows, a feature absent in the target compound .

Silyl ethers (e.g., -O-Si-(t-Bu) in CAS 1286280-61-2) provide steric protection, whereas the target compound’s ester is more prone to hydrolysis .

Biological Activity

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is a chiral organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid followed by amination. Common methods include:

  • Esterification : Utilizing methanol and a strong acid catalyst such as sulfuric acid.
  • Amination : Conducted under controlled temperature and pH conditions, often employing ammonia or amines.

The compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4 and a molecular weight of approximately 209.201 g/mol, which plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. For instance, it can inhibit enzyme activity by binding to active sites, thereby blocking substrate access.

2.2 Therapeutic Potential

Research indicates that this compound could have applications in:

  • Cancer Therapy : Preliminary studies suggest potential anticancer properties through inhibition of specific tyrosine kinases, similar to other compounds that target receptor pathways critical for tumor growth .
  • Neuroprotection : The compound may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis .

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acidHydroxyl group instead of methoxycarbonyloxyPotential anti-inflammatory effects
(2R)-2-Amino-2-(4-methylphenyl)acetic acidMethyl group instead of methoxycarbonyloxyAntioxidant properties

The presence of the methoxycarbonyloxy group in this compound confers distinct chemical properties that enhance its reactivity and biological interactions compared to its analogs .

4. Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited moderate to significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The most potent derivatives achieved up to 92% inhibition at concentrations as low as 10 nM .
  • Neuroprotective Studies : Research has shown that compounds similar to this compound can activate neuroprotective signaling pathways, suggesting potential use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (αR)-α-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid, and how can purity be ensured?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from nitro-substituted precursors. For example, catalytic hydrogenation (e.g., Pd/C) can reduce nitro groups to amines under mild conditions to preserve the methoxycarbonyloxy ester . Key steps include:

  • Intermediate purification : Use column chromatography or recrystallization to isolate intermediates.
  • Purity assessment : Employ HPLC (≥98% purity threshold) and ¹H/¹³C NMR for structural confirmation .
  • Stability considerations : Store at 2–8°C in anhydrous conditions to prevent ester hydrolysis .

Q. How can the stereochemical integrity of the αR-configuration be validated during synthesis?

  • Methodological Answer: Utilize chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers. Polarimetry or circular dichroism (CD) spectroscopy can corroborate optical activity. Single-crystal X-ray diffraction provides definitive stereochemical proof, as demonstrated for structurally analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and the methoxy group (δ ~3.9 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Validate ester C=O stretch (~1740 cm⁻¹) and amino N-H stretches (~3350 cm⁻¹) .

Advanced Research Questions

Q. How does the methoxycarbonyloxy group influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing methoxycarbonyloxy group activates the benzene ring for electrophilic substitution at the para position. However, the ester is prone to hydrolysis under acidic/basic conditions. To mitigate this:

  • Reaction design : Use anhydrous solvents (e.g., THF) and mild bases (e.g., K₂CO₃) for Suzuki-Miyaura couplings .
  • Monitoring : Track ester stability via TLC (Rf shift upon hydrolysis) .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer: The amino and carbonyl groups enable coordination to transition metals (e.g., Cu²⁺, Zn²⁺). Experimental approaches include:

  • Solvothermal synthesis : React with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 80–120°C.
  • Characterization : PXRD for crystallinity, BET analysis for surface area, and TGA for thermal stability .
  • Contradiction note : highlights limited MOF studies for this compound; prioritize exploratory trials with controlled stoichiometry .

Q. What computational methods predict its binding affinity with biological targets (e.g., enzymes)?

  • Methodological Answer:

  • Docking simulations : Use AutoDock Vina with protein structures (PDB ID) to model interactions. Focus on hydrogen bonding (amino/ester groups) and π-π stacking (aromatic ring) .
  • MD simulations : Run GROMACS for 100 ns to assess binding stability in aqueous solution .
  • Validation : Compare with SPR-based binding assays (if recombinant protein is available) .

Q. How do solvent polarity and pH affect its fluorescence or UV-Vis absorption properties?

  • Methodological Answer:

  • Solvatochromism studies : Measure λmax in solvents of varying polarity (e.g., hexane → DMSO). Correlate with Reichardt’s ET(30) scale .
  • pH titration : Monitor UV-Vis shifts (200–400 nm) from pH 2–12. The amino group (pKa ~8.5) protonation/deprotonation alters electron density .

Contradictions and Knowledge Gaps

  • Biological activity : notes no established mechanism; recommend in vitro cytotoxicity screening (e.g., MTT assay on HeLa cells) .
  • Thermal stability : Conflicting data on ester decomposition temperatures; conduct DSC under N₂ atmosphere .

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